N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide
Description
N-(2-{1-[3-(2-Methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a benzimidazole-derived acetamide compound characterized by:
- A 1H-1,3-benzodiazole (benzimidazole) core, which is a bicyclic aromatic system with two nitrogen atoms.
- A 3-(2-methylphenoxy)propyl substituent at the N1 position of the benzimidazole ring.
- An ethylacetamide side chain (-CH2CH2NHCOCH3) at the C2 position of the benzimidazole.
The acetamide group may enhance solubility and bioavailability, while the phenoxypropyl moiety could influence lipophilicity and receptor binding .
Properties
IUPAC Name |
N-[2-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-8-3-6-11-20(16)26-15-7-14-24-19-10-5-4-9-18(19)23-21(24)12-13-22-17(2)25/h3-6,8-11H,7,12-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFMNYOCYNXADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-(1-methyl-1H-indol-3-yl)acetic acid with 1,2-diaminobenzene in the presence of a base like lutidine and a solvent such as dichloromethane . This reaction forms the benzimidazole core, which is then further functionalized to introduce the 2-methylphenoxy and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated benzimidazole derivatives.
Scientific Research Applications
N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes and receptors, modulating their activity. This compound may inhibit the function of certain enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Key Observations :
Comparison with Analogues :
- Click Chemistry : Compounds in and utilize 1,3-dipolar cycloaddition (e.g., triazole formation) for side-chain functionalization, whereas the target compound likely employs direct alkylation/acylation .
- EDC-Mediated Coupling : and use carbodiimide reagents (e.g., EDC) for amide bond formation, a method applicable to the target compound’s synthesis .
Pharmacological and Physicochemical Properties
Physicochemical Data :
Pharmacological Insights :
- Benzimidazole Derivatives : Exhibit protease inhibition or GPCR modulation due to aromatic stacking and hydrogen-bonding capabilities .
- Thiazole-Containing Analogues : Demonstrated antibacterial activity in , likely due to thiazole’s electron-deficient nature enhancing target binding .
- Phenoxypropyl Group: May improve blood-brain barrier penetration compared to simpler alkyl chains .
Structure-Activity Relationship (SAR)
- N1 Substituents: Bulky groups (e.g., phenoxypropyl) enhance lipophilicity but may reduce solubility. The 2-methyl group on the phenoxy ring could minimize metabolic oxidation .
- C2 Acetamide : The ethyl spacer in the target compound may confer flexibility, optimizing interactions with enzymatic pockets compared to rigid triazole-linked analogues .
- Benzimidazole Core : Essential for π-π interactions with biological targets; substitution patterns influence selectivity .
Biological Activity
N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide is a compound that belongs to the benzodiazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Molecular Formula: C22H28N2O
- Molecular Weight: 336.5 g/mol
- IUPAC Name: 2-(2,2-dimethylpropyl)-1-[3-(2-methylphenoxy)propyl]benzimidazole
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O |
| Molecular Weight | 336.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | HYGYJOVABCGVHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CC(C)(C)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzodiazole core can modulate enzyme or receptor activity, potentially influencing various cellular pathways.
Antimicrobial and Anticancer Properties
Research has indicated that compounds in the benzodiazole class exhibit significant antimicrobial and anticancer properties. For instance:
- Antimicrobial Activity: Studies have shown that benzodiazoles can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
- Anticancer Activity: Some derivatives have been found to induce apoptosis in cancer cells by activating specific pathways related to cell death.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer potential of a related benzodiazole compound. The results indicated that the compound exhibited a dose-dependent inhibition of tumor cell proliferation in vitro.
Study 2: Antimicrobial Efficacy
In another study, researchers evaluated the antimicrobial efficacy of various benzodiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain modifications to the benzodiazole structure enhanced antimicrobial activity significantly.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted between this compound and other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzodiazol-2-yl}ethyl)acetamide | Moderate | High |
| 1H-Benzimidazole derivative | Low | Moderate |
| 5-Methylbenzodiazole derivative | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
